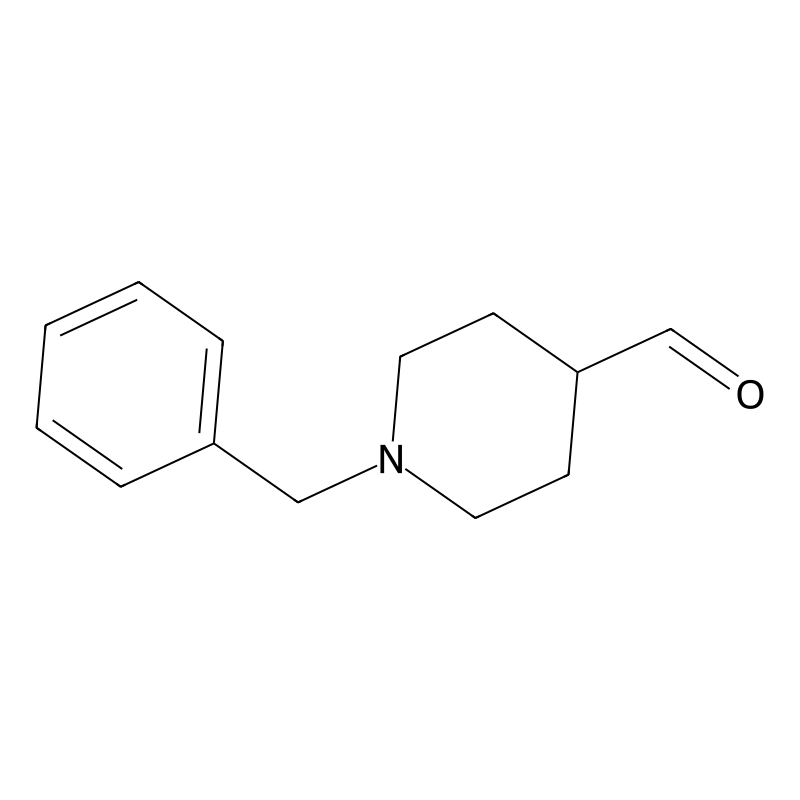

1-Benzylpiperidine-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Benzylpiperidine-4-carbaldehyde is an organic compound with the molecular formula and a molecular weight of 219.29 g/mol. It features a piperidine ring substituted with a benzyl group at the nitrogen atom and an aldehyde functional group at the 4-position of the piperidine. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals.

- Oxidation: It can be oxidized to form corresponding carboxylic acids or other functional groups.

- Condensation Reactions: The aldehyde group can react with amines to form imines or Schiff bases, which are relevant in the synthesis of various bioactive compounds.

- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 1-benzylpiperidine-4-carbaldehyde exhibits biological activity, particularly in antimicrobial studies. It has been tested as a precursor for synthesizing novel Schiff bases and thiazolidinones, which showed promising antimicrobial properties against various pathogens . The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological exploration.

Various methods have been reported for synthesizing 1-benzylpiperidine-4-carbaldehyde:

- Oxidation Method: One method involves using 1-benzyl-4-piperidine carbinols as initiators in an oxidation reaction facilitated by a system comprising 2,2,6,6-tetramethyl-1-piperidone, sodium periodate, and sodium bromide. This reaction typically occurs in solvents like methylene dichloride at temperatures ranging from 0°C to 40°C .

- Esterification and Hydrolysis: Another approach involves synthesizing 4-piperidinecarboxylic acid methyl ester hydrochloride from 4-piperidinecarboxylic acid, followed by alkylation and hydrolysis steps to yield N-benzyl-4-piperidinecarboxylic acid, which is subsequently converted into the aldehyde .

1-Benzylpiperidine-4-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Its derivatives are utilized in medicinal chemistry for developing new drugs with potential therapeutic effects. Additionally, it plays a role in organic synthesis as a building block for more complex molecules.

Interaction studies involving 1-benzylpiperidine-4-carbaldehyde focus on its reactivity with amines to form Schiff bases. These interactions are significant because they can lead to compounds with enhanced biological activity. Furthermore, research indicates that derivatives of this compound may exhibit selective interactions with biological targets, making them candidates for further pharmacological investigation .

Several compounds share structural similarities with 1-benzylpiperidine-4-carbaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzylpiperidine | Benzyl group on nitrogen | Lacks the aldehyde functional group |

| 4-Piperidone | Ketone at position 4 | Does not contain a benzyl substituent |

| 1-(2-methylbenzyl)piperidine | Methyl substitution on benzyl | Alters steric properties affecting reactivity |

| N-benzyl-4-piperidinecarboxaldehyde | Carboxylic acid functionality | Additional carboxylic acid enhances reactivity |

The unique feature of 1-benzylpiperidine-4-carbaldehyde lies in its combination of a benzyl substituent and an aldehyde group on the piperidine ring, which provides distinct reactivity patterns compared to its analogs. This structural configuration contributes to its potential biological activity and utility in synthetic applications.

Oxidation-Based Synthesis Strategies

The oxidation of 1-benzylpiperidin-4-ylmethanol (1-benzyl-4-piperidine carbinol) represents the primary route to 1-benzylpiperidine-4-carbaldehyde. Three methodologies dominate:

TEMPO-Mediated Oxidation

The Chinese patent CN102079720B details a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed system using sodium periodate (NaIO₄) and sodium bromide (NaBr) in dichloromethane. This method operates at 0–40°C, achieving 80–96% yield. The mechanism involves TEMPO oxidizing the alcohol to an aldehyde via a radical pathway, with NaIO₄ regenerating the catalyst. Key advantages include mild conditions and avoidance of over-oxidation to carboxylic acids.

Swern Oxidation

A classical approach employs oxalyl chloride (COCl₂) and dimethyl sulfoxide (DMSO) in dichloromethane at -70°C, followed by quenching with triethylamine. This method yields 96% product but requires cryogenic conditions. The reaction proceeds via a chlorosulfonium intermediate, with DMSO acting as the oxidizing agent.

Diisobutylaluminum Hydride (DIBAL-H) Reduction

PrepChem.com describes reducing ethyl 1-benzylpiperidine-4-carboxylate with DIBAL-H in toluene. While less common, this method avoids oxidation side reactions, though it necessitates anhydrous conditions.

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| TEMPO/NaIO₄/NaBr | TEMPO, NaIO₄, NaBr | 0–40°C | 80–96% | >96% (GC) |

| Swern | Oxalyl chloride, DMSO | -70°C | 96% | 95% |

| DIBAL-H | DIBAL-H, toluene | RT | 85% | N/A |

Catalytic Systems in Alcohol Oxidation

1-Benzylpiperidine-4-carbaldehyde’s synthesis intersects with broader alcohol oxidation catalysis:

- Copper/TEMPO Systems: Cu(I)/TEMPO with N-methylimidazole (NMI) accelerates primary alcohol oxidation via a binuclear Cu₂O₂ intermediate. Benzylic alcohols oxidize faster than aliphatic ones due to turnover-limiting O₂ activation.

- Hydrotalcite Catalysts: Layered double hydroxides (e.g., Mg-Al hydrotalcites) promote aerobic oxidation, offering recyclability and low metal leaching.

XLogP3

GHS Hazard Statements

H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant